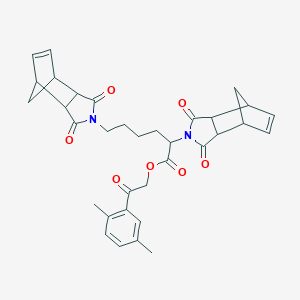
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an acetylphenyl group, and a dioxoisoindoline carboxylate moiety. Its intricate molecular architecture makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-acetylbenzoic acid, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations ensures consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylate
- 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylate
- 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate
Uniqueness
The uniqueness of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-(4-ACETYLPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE lies in its specific functional groups and their arrangement. The presence of both methoxy and acetyl groups on the aromatic rings, along with the dioxoisoindoline carboxylate moiety, imparts distinct chemical and physical properties. These features make it a valuable compound for targeted research and development in various scientific disciplines.
Propiedades
Fórmula molecular |
C26H19NO7 |
|---|---|
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H19NO7/c1-15(28)16-3-8-19(9-4-16)27-24(30)21-12-7-18(13-22(21)25(27)31)26(32)34-14-23(29)17-5-10-20(33-2)11-6-17/h3-13H,14H2,1-2H3 |
Clave InChI |
PFWIYUONBMYSJS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-[(4-hydroxyphenyl)amino]-4-oxobutanoate](/img/structure/B341249.png)



![2-Methylpropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341255.png)


![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B341262.png)
![Decyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341263.png)
![Pentyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341264.png)




